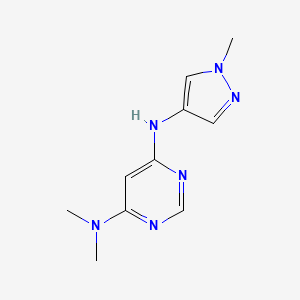

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N,4-N-dimethyl-6-N-(1-methylpyrazol-4-yl)pyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15(2)10-4-9(11-7-12-10)14-8-5-13-16(3)6-8/h4-7H,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJNTOVLMBPFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC(=NC=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions

Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

Pyrazolyl Group Introduction: The pyrazolyl group can be introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the pyrimidine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace existing substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antitumor and anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth. For instance, compounds similar to N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine have been synthesized and evaluated for their ability to inhibit various cancer cell lines .

- Antiviral Properties : Some studies suggest that pyrazole derivatives may possess antiviral capabilities, making them candidates for further exploration in antiviral drug development .

Agricultural Applications

This compound may also find applications in agriculture as a pesticide or herbicide . The structural features of pyrazole compounds can enhance their effectiveness against specific pests while minimizing harm to non-target organisms. Research is ongoing to evaluate the efficacy of such compounds in agricultural settings .

Material Science

In material science, compounds with similar structures have been explored for their potential use in creating new materials with desirable properties such as:

- Conductivity : The incorporation of pyrazole moieties into polymer matrices can enhance electrical conductivity, making them suitable for electronic applications.

- Catalysis : Pyrazole-based compounds are being investigated for their catalytic properties in various chemical reactions, contributing to the development of more efficient synthetic pathways .

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific molecular pathways .

Case Study 2: Agricultural Efficacy

In agricultural trials, a derivative of this compound was tested as a herbicide. Results indicated effective weed control with minimal phytotoxicity on crops, suggesting its potential as a safer alternative to conventional herbicides .

Mechanism of Action

The mechanism by which N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Core Structure Differences

- Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s monocyclic pyrimidine core offers greater flexibility and reduced steric hindrance compared to bicyclic pyrazolo-pyrimidine derivatives (e.g., –4, 8–9). The latter’s fused rings enhance rigidity and planarity, which may improve binding affinity to flat enzymatic pockets but reduce solubility .

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s dimethyl group (electron-donating) and pyrazole (moderate electron-withdrawing) balance electronic effects, whereas compounds like ’s nitro group (strongly electron-withdrawing) may alter reactivity and metabolic pathways .

- Bulky vs. Small Substituents : Bulky groups (e.g., cyclohexyl in ) increase lipophilicity but reduce aqueous solubility. The target’s pyrazole substituent provides a balance between solubility and membrane permeability .

Physicochemical Properties

- Solubility : The target’s pyrazole group likely enhances solubility in polar solvents compared to aromatic or aliphatic substituents (e.g., ’s 3-methoxypropyl or ’s cyclohexyl).

- Lipophilicity (logP) : Dimethyl groups at N⁴ increase lipophilicity relative to unsubstituted amines (e.g., ’s chloro-methylphenyl derivative) but remain less lipophilic than cyclohexyl-containing analogs .

Q & A

What are the common synthetic routes for N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine?

Level : Basic

Methodological Answer :

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a pyrimidine core (e.g., 4,6-dichloropyrimidine) reacts with dimethylamine to introduce the N4,N4-dimethyl groups, followed by coupling with 1-methyl-1H-pyrazol-4-amine. Key steps include:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours.

- Purification : Flash column chromatography (FCC) with gradients of methanol in dichloromethane (e.g., 10% MeOH/CH₂Cl₂) to isolate the product .

- Characterization : Confirm via NMR (e.g., δ 2.27 ppm for pyrazole-CH₃ ) and HRMS for molecular weight validation .

How is X-ray crystallography applied to determine the structure of this compound?

Level : Advanced

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical:

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : Apply SHELXL’s full-matrix least-squares method with anisotropic displacement parameters for non-H atoms .

- Key parameters : Analyze dihedral angles (e.g., pyrimidine-phenyl angles ~66–71°) and hydrogen-bonding networks to confirm stereoelectronic effects .

- Validation : Check R-factors (e.g., ) and residual electron density (< 0.25 eÅ⁻³) .

What biological targets are associated with this compound?

Level : Basic

Methodological Answer :

Pyrimidine-4,6-diamine derivatives are explored as kinase inhibitors:

- EGFR/FGFR targets : Substitutions at N4/N6 influence binding affinity. For example, dimethyl groups enhance hydrophobic interactions with ATP-binding pockets .

- Assays : Use enzymatic inhibition assays (IC₅₀ values) and cell-based proliferation tests (e.g., SRB assay on NSCLC lines) .

- Key findings : Analogues with pyrazole substituents show improved selectivity over wild-type kinases .

How can structure-activity relationships (SAR) be analyzed for derivatives?

Level : Advanced

Methodological Answer :

SAR studies require systematic variation of substituents and computational modeling:

- Substitution patterns : Compare N4-dimethyl vs. N4-aryl groups to assess steric/electronic effects on potency .

- Computational tools : Use Gaussian16 to optimize geometries and calculate frontier molecular orbitals (FMOs) for reaction pathway analysis .

- Data integration : Correlate IC₅₀ values with logP and polar surface area (PSA) to predict bioavailability .

How can contradictions in biological activity data be resolved?

Level : Advanced

Methodological Answer :

Contradictions often arise from assay variability or compound stability:

- Control experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

- Solubility checks : Measure solubility in assay buffers (e.g., PBS with DMSO ≤0.1%) to rule out precipitation artifacts .

- Metabolic stability : Perform microsomal incubation studies (e.g., human liver microsomes) to assess degradation .

What computational methods are used to study reaction mechanisms in synthesis?

Level : Advanced

Methodological Answer :

Density Functional Theory (DFT) simulations are critical:

- Software : Gaussian16 with B3LYP/6-31G(d) basis set for geometry optimization .

- Transition state analysis : Calculate activation energies (ΔG‡) for nucleophilic substitution steps.

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to refine reaction coordinates .

What challenges arise in crystallizing this compound for structural studies?

Level : Advanced

Methodological Answer :

Crystallization hurdles include polymorphism and solvent inclusion:

- Polymorph screening : Test solvent mixtures (e.g., EtOH/H₂O, CH₃CN/toluene) under slow evaporation .

- Packing analysis : Use Mercury software to identify π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N–H···N/O) influencing lattice stability .

- Twinned crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.